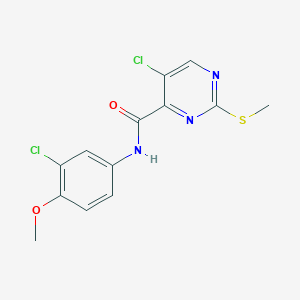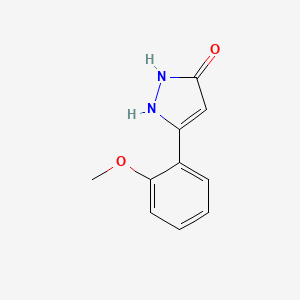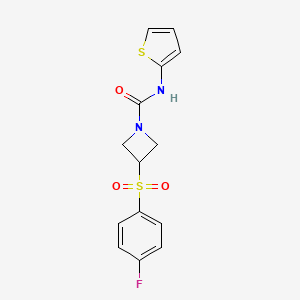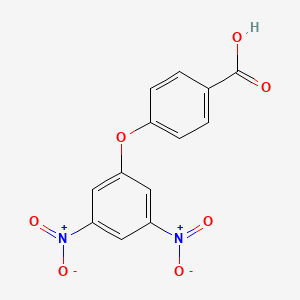
4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid, also known as 4-Methylsulfonyl-2-phenylethenesulfonamide (MSPES), is an organosulfur compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a white crystalline solid that is soluble in water and ethanol. MSPES is a sulfonamide derivative that is used as a reactant in organic synthesis, a ligand in coordination chemistry, and a building block in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Detection and Interaction with Other Compounds
4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid and related carboxylic acids have been studied for their interactions and detection probabilities when mixed with other compounds. For instance, the detection of mixtures of homologous carboxylic acids, including butanoic acid derivatives, was analyzed in the context of their interaction with other model odorants. This study highlighted how the mixture detection probabilities for these acids vary with the similarity in carbon-chain length and interaction with compounds of different structure and odor characteristics. This research can be pivotal in understanding the chemical interactions and sensory implications of these compounds in various applications, including food science and perfumery (Miyazawa et al., 2009).
Metabolic Pathways and Biomarker Analysis
Studies have delved into the metabolic pathways of compounds structurally similar or related to 4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid. For example, research into the metabolic activation of tobacco-specific carcinogens like 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) involved analyzing metabolites including 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). Such studies are crucial for understanding the metabolic fate of similar compounds and assessing their potential as biomarkers in various health conditions, including cancer risk assessment (Hecht et al., 1999; Stepanov et al., 2008).
Environmental and Health Impact Studies
Investigations into the environmental and health impacts of various chemical compounds, including perfluorinated alkylated substances (PFAS), which have structural similarities or relevance to 4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid, have been conducted. These studies aim to understand the exposure risks and potential health implications of these compounds in populations. Such research is vital for public health policy and for devising strategies to mitigate exposure risks (Jensen et al., 2015).
Propriétés
IUPAC Name |
4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-19-9-7-12(13(15)16)14-20(17,18)10-8-11-5-3-2-4-6-11/h2-6,8,10,12,14H,7,9H2,1H3,(H,15,16)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFAIJDLVZQJNW-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)


![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)
![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)
![4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B2648170.png)




![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)
